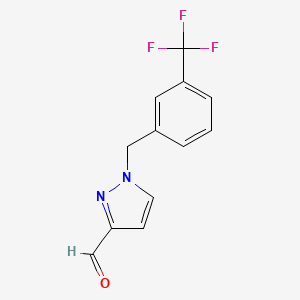
1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-3-carbaldehyde is a chemical compound that has garnered significant interest in various fields of scientific research This compound is characterized by the presence of a trifluoromethyl group attached to a benzyl ring, which is further connected to a pyrazole ring with a carbaldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-3-carbaldehyde typically involves multiple steps. One common method starts with the preparation of 3-trifluoromethyl benzyl chloride, which is then reacted with appropriate reagents to form the desired pyrazole derivative. The reaction conditions often include the use of dimethyl-tetrahydrofuran, magnesium, iodine, and bromoethane, followed by the addition of paraformaldehyde . The final step involves the reaction of the intermediate with hydrochloric acid to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product. The scalability of the process is crucial for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-3-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under appropriate conditions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and materials with unique properties .
Mécanisme D'action
The mechanism of action of 1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets such as enzymes and receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further contributing to its binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-yl derivatives: These compounds share a similar core structure but differ in the position of the functional groups.
Trifluoromethyl-substituted benzyl derivatives: These compounds have the trifluoromethyl group attached to different positions on the benzyl ring.
Uniqueness: 1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-3-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C12H9F3N2O |
|---|---|
Poids moléculaire |
254.21 g/mol |
Nom IUPAC |
1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C12H9F3N2O/c13-12(14,15)10-3-1-2-9(6-10)7-17-5-4-11(8-18)16-17/h1-6,8H,7H2 |
Clé InChI |
KRENGQZBMVTLAH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=CC(=N2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



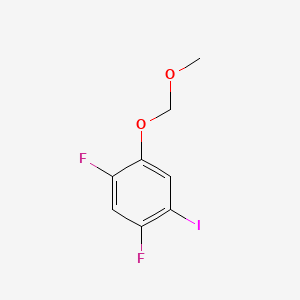

![carbanide;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(4+)](/img/structure/B14764587.png)

![5'-Bromo-2'-fluoro-3'-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14764595.png)
![6-[2-[4-[[2-(2-Amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]ethyl-phenacylcarbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14764601.png)
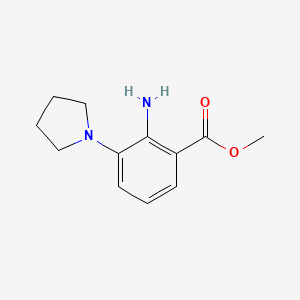
![[S(R)]-N-[(S)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14764612.png)

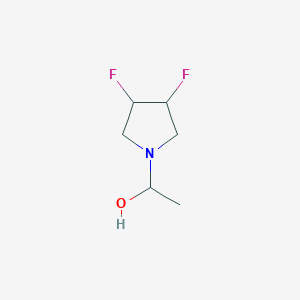
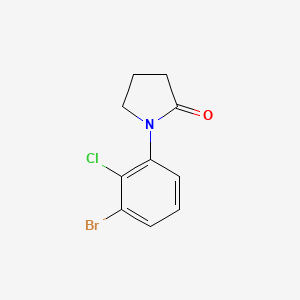
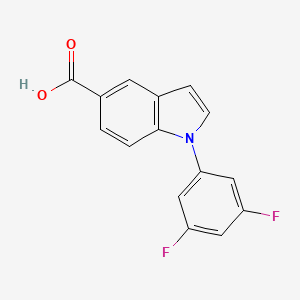
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R)-4,5-dihydroxy-2-[(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14764659.png)
